4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile
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Overview
Description
“4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” is a chemical compound with the CAS Number: 2068065-63-2 . It has a molecular weight of 300.94 and its linear formula is C8H3Br2N3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C8H3Br2N3 . The InChI key for this compound is FBKJJSFJKWOLQA-UHFFFAOYSA-N .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that pyrazolo[3,4-b]pyridine derivatives can be used in the synthesis of TRK inhibitors .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a sealed container at room temperature .
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Pyrazolo[1,5-a]pyridine Derivatives: Pyrazolo[1,5-a]pyridine derivatives, including compounds related to 4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile, have been synthesized for various applications. These derivatives display planar structures and are utilized in the development of new compounds with potential biological activity (Kakehi et al., 1994).
Biological Activity and Molecular Docking
- Antibacterial Activity: Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated antibacterial properties. These compounds are synthesized through reactions involving similar structural precursors (Rostamizadeh et al., 2013).
- Anticancer Activity: Some pyrazolo[4,3-c]pyridine derivatives have shown potential as anticancer agents. The synthesis of these derivatives involves processes that are closely related to the chemistry of this compound (Metwally & Deeb, 2018).
Synthesis of Novel Compounds
- Development of New Heterocycles: Research has been conducted to synthesize new heterocyclic compounds incorporating the pyrazolopyridine moiety. These efforts are significant for creating novel compounds with diverse applications, including antimicrobial activity (Abu-Melha, 2013).
Pharmaceutical and Chemical Applications
- Potential in Drug Discovery: The structural characteristics and reactivity of pyrazolo[1,5-a]pyridine derivatives make them promising candidates in drug discovery and pharmaceutical research. Their ability to form diverse compounds is crucial in this field (Lim et al., 2015).
Safety and Hazards
Future Directions
While specific future directions for “4,6-Dibromopyrazolo[1,5-a]pyridine-3-carbonitrile” are not available, research into pyrazolo[3,4-b]pyridine derivatives and their potential as TRK inhibitors is ongoing . This suggests that “this compound” and similar compounds may have potential applications in the development of new therapeutic agents.
Properties
IUPAC Name |
4,6-dibromopyrazolo[1,5-a]pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2N3/c9-6-1-7(10)8-5(2-11)3-12-13(8)4-6/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKJJSFJKWOLQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C=NN2C=C1Br)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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